N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infections or as an anti-inflammatory agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the sulfanyl groups may enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Sulfanyl-Substituted Compounds: Compounds with similar sulfanyl groups, which may have similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a triazole ring, sulfanyl groups, and acetamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
539808-49-6 |
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Molecular Formula |
C25H24N4OS2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-12-14-21(15-13-18)31-16-23-27-28-25(29(23)20-9-4-3-5-10-20)32-17-24(30)26-22-11-7-6-8-19(22)2/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
HPNZWTAJYCRISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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